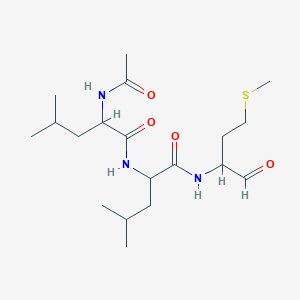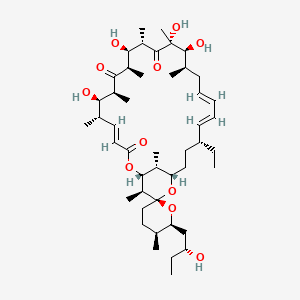
FMOC-METHIONINE NCA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FMOC-METHIONINE NCA: is a derivative of methionine, an essential amino acid, and is protected by the fluorenylmethoxycarbonyl (FMOC) group. This compound is primarily used in the synthesis of peptides and polypeptides through solid-phase peptide synthesis (SPPS). The FMOC group serves as a temporary protecting group for the amino group, allowing for selective reactions during peptide assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FMOC-METHIONINE NCA involves the protection of the amino group of methionine with the FMOC group. This is typically achieved by reacting methionine with fluorenylmethoxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate. The resulting FMOC-protected methionine is then converted to its N-carboxyanhydride (NCA) form through a reaction with phosgene or triphosgene under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for solid-phase peptide synthesis (SPPS) allows for efficient production of FMOC-protected amino acids and their derivatives .
Chemical Reactions Analysis
Types of Reactions: FMOC-METHIONINE NCA undergoes several types of chemical reactions, including:
Oxidation: The thioether group in methionine can be oxidized to sulfoxide or sulfone.
Reduction: The FMOC group can be removed under basic conditions, typically using piperidine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Piperidine in dimethylformamide (DMF) is used for FMOC deprotection.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Deprotected methionine.
Substitution: Substituted methionine derivatives.
Scientific Research Applications
FMOC-METHIONINE NCA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used in the synthesis of peptides and polypeptides through SPPS.
Protein Engineering: Facilitates the incorporation of methionine residues in synthetic proteins.
Drug Development: Used in the design and synthesis of peptide-based drugs.
Biomaterials: Utilized in the development of hydrogels and other biomaterials for tissue engineering and drug delivery.
Mechanism of Action
The mechanism of action of FMOC-METHIONINE NCA involves the protection of the amino group by the FMOC group, which prevents unwanted side reactions during peptide synthesis. The FMOC group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides and polypeptides .
Comparison with Similar Compounds
FMOC-LYSINE NCA: Another FMOC-protected amino acid used in peptide synthesis.
FMOC-GLYCINE NCA: Used for the incorporation of glycine residues in peptides.
FMOC-ALANINE NCA: Utilized in the synthesis of alanine-containing peptides.
Uniqueness: FMOC-METHIONINE NCA is unique due to the presence of the thioether group in methionine, which allows for additional chemical modifications such as oxidation. This makes it particularly useful in the synthesis of peptides and proteins that require methionine residues for their biological activity .
Properties
CAS No. |
129288-42-2 |
|---|---|
Molecular Formula |
C21H19NO5S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-(2-methylsulfanylethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C21H19NO5S/c1-28-11-10-18-19(23)27-21(25)22(18)20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3/t18-/m0/s1 |
InChI Key |
HVLIMESXNQNMMO-SFHVURJKSA-N |
Isomeric SMILES |
CSCC[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CSCCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B1176581.png)


